5,6-Dimethoxy-2-isopropenylbenzofuran
Overview
Description
5,6-Dimethoxy-2-isopropenylbenzofuran is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is a natural product isolated and purified from plants, specifically from the roots of Ligularia stenocephala . This compound is known for its unique structure, which includes a benzofuran ring substituted with methoxy groups and an isopropenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzofuran precursor.
Isopropenylation: The isopropenyl group is introduced at the 2 position through a reaction with isopropenyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and isopropenylation reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-isopropenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isopropenyl group to an isopropyl group.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of isopropyl-substituted benzofuran.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
5,6-Dimethoxy-2-isopropenylbenzofuran has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-isopropenylbenzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-isopropylbenzofuran: Similar structure but with an isopropyl group instead of an isopropenyl group.
5,6-Dimethoxybenzofuran: Lacks the isopropenyl group.
2-Isopropenylbenzofuran: Lacks the methoxy groups.
Uniqueness
5,6-Dimethoxy-2-isopropenylbenzofuran is unique due to the presence of both methoxy and isopropenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5,6-dimethoxy-2-prop-1-en-2-yl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZBZZKLSFFYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the occurrence of 5,6-Dimethoxy-2-isopropenylbenzofuran?
A1: this compound has been isolated from the roots of the Ligularia stenocephala plant. [, , , ] This plant, belonging to the Compositae family, is a source of various bioactive compounds. [, , ]
Q2: Have there been any other compounds isolated alongside this compound from Ligularia stenocephala?
A2: Yes, several other compounds have been identified in Ligularia stenocephala alongside this compound. These include:
- Ligulacephalins A, B, and C: Novel dimeric benzofuran derivatives identified as racemates. []
- Euparin: A known natural compound. []
- (R)-(-)-hydroxytremetone: A known natural compound. []
- Friedelinol and Friedelin: Triterpenoids found in various plant species. []
- 5-Acetyl-6-hydroxy-2-isopropenyl-benzofuran: A benzofuran derivative. []
- β-sitosterol: A common plant sterol. []
- 2-Isopropenyl-6-acetyl-8-methoxy-1,3-benzodioxin-4-one: A benzodioxin derivative. []
- Phthalic acid dibutyl ester: An ester of phthalic acid. []
- N-phenyl-2-naphthylamine: An aromatic amine. []
Q3: What spectroscopic techniques were used to characterize this compound?
A3: While specific spectroscopic data isn't provided in the provided abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-visible (UV) spectroscopy to elucidate the structure of natural products. [, ] These techniques provide information about the compound's molecular weight, functional groups, and connectivity.
Q4: What is the significance of identifying and characterizing compounds like this compound from natural sources?
A4: Identifying and characterizing compounds from natural sources like plants is crucial for several reasons:
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